5-Bromo-2,4-dimethyl-oxazole
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Overview
Description
5-Bromo-2,4-dimethyl-oxazole is a chemical compound with the molecular formula C5H6BrNO . It contains a total of 14 bonds, including 8 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Oxazole .
Synthesis Analysis
The synthesis of 5-Bromo-2,4-dimethyl-oxazole has been achieved by flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5 (2H)-one . Other synthetic routes to oxazoles, including metal-free methods, have been extensively reviewed .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dimethyl-oxazole includes a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethyl-oxazole is a yellow liquid at room temperature . Its molecular weight is 176.01 .Scientific Research Applications
Synthesis and Reactions
Oxazoles, including 5-Bromo-2,4-dimethyl-oxazole, are part of a complex and intriguing branch of organic chemistry. They are of equal interest for their theoretical implications, the diversity of their synthetic procedures, and the physiological and industrial significance . The chemistry and synthetic applications of oxazoles have been covered extensively in literature .
Pharmaceutical Chemistry
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry. They are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
Magnetic Nanocatalysts
During the last decade, chemistry science, especially organic synthesis, witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst. Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .
Biological and Pharmacological Activities
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .
Drug Discovery
Oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Food Chemistry
Oxazoles, including 5-Bromo-2,4-dimethyl-oxazole, have been identified in the flavor profile of certain foods. For example, they have been identified in the flavor profile of French fries .
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It is synthesized by the reaction of acetone with acetic anhydride . The bromination of 2,4-dimethyloxazole also results in the formation of this compound .
Biochemical Pathways
Oxazole derivatives are known to bind to biological systems such as various enzymes and receptors .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
properties
IUPAC Name |
5-bromo-2,4-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCANAGBSFRNQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696181 |
Source
|
Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethyl-oxazole | |
CAS RN |
187399-73-1 |
Source
|
Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4-dimethyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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